molecular formula C15H17NO2 B13008875 n-Benzyl-2,5-dimethoxyaniline CAS No. 5338-39-6

n-Benzyl-2,5-dimethoxyaniline

Cat. No.: B13008875
CAS No.: 5338-39-6
M. Wt: 243.30 g/mol
InChI Key: OHKDMYGHPZFZDG-UHFFFAOYSA-N
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Description

n-Benzyl-2,5-dimethoxyaniline: is an organic compound with the molecular formula C15H17NO2 It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the benzene ring are substituted with a benzyl group and two methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Benzyl-2,5-dimethoxyaniline typically involves the nucleophilic substitution of 2,5-dimethoxyaniline with benzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction conditions often include heating the mixture to reflux to ensure complete reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: n-Benzyl-2,5-dimethoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of a nitro group would produce an amine .

Scientific Research Applications

Chemistry: n-Benzyl-2,5-dimethoxyaniline is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound is used to study the interactions of aniline derivatives with biological molecules.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for use in the manufacture of high-performance materials .

Mechanism of Action

The mechanism of action of n-Benzyl-2,5-dimethoxyaniline involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: n-Benzyl-2,5-dimethoxyaniline is unique due to the specific positioning of the methoxy groups and the presence of the benzyl group.

Properties

CAS No.

5338-39-6

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

N-benzyl-2,5-dimethoxyaniline

InChI

InChI=1S/C15H17NO2/c1-17-13-8-9-15(18-2)14(10-13)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3

InChI Key

OHKDMYGHPZFZDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NCC2=CC=CC=C2

Origin of Product

United States

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